BenchChemオンラインストアへようこそ!

(-)-Tertatolol

Serotonin 5-HT1A Receptor Beta-Blocker

(-)-Tertatolol is the active stereoisomer of tertatolol, delivering 48–50-fold greater potency at 5-HT1A receptors (Ki=5.9 nM rat, 18.2 nM human) and β-adrenoceptors versus the (+)-enantiomer. Unlike propranolol, nadolol, or pindolol, it uniquely increases renal blood flow (+19.5% in humans) and GFR, preserving kidney function during β-blockade. As a pure antagonist with zero intrinsic sympathomimetic activity, it yields unambiguous 5-HT1A pharmacology where pindolol's partial agonism confounds interpretation. Indispensable for stereospecific receptor studies, enantiomeric purity validation, and renal-cardiovascular research models.

Molecular Formula C16H25NO2S
Molecular Weight 295.4 g/mol
Cat. No. B052994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Tertatolol
Molecular FormulaC16H25NO2S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O
InChIInChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/t13-/m1/s1
InChIKeyHTWFXPCUFWKXOP-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Tertatolol for Research and Procurement: A Non-Selective Beta-Blocker with High-Affinity 5-HT1A Antagonism and Renal Vasodilation


(-)-Tertatolol is the active stereoisomer of the non-cardioselective beta-adrenoceptor antagonist tertatolol, distinguished by its high-affinity antagonism at serotonin 5-HT1A and 5-HT1B receptors [1]. It exhibits potent beta-1 and beta-2 adrenoceptor blockade, lacks intrinsic sympathomimetic activity (ISA), and uniquely induces renal vasodilation, increasing glomerular filtration rate (GFR) and natriuresis, unlike conventional beta-blockers [2]. Clinically, (-)-tertatolol (as the racemate) normalizes blood pressure in 88.8% of hypertensive patients and improves renal function markers [3].

(-)-Tertatolol vs. Standard Beta-Blockers: Why In-Class Substitution is Not Straightforward


(-)-Tertatolol cannot be functionally substituted by other beta-blockers such as propranolol, nadolol, or pindolol due to three critical differentiators: (i) its stereospecific, high-affinity 5-HT1A receptor antagonism, which is absent or much weaker in comparators [1]; (ii) its unique ability to preserve or enhance renal blood flow and GFR, whereas propranolol and nadolol either decrease or do not alter renal perfusion [2][3]; and (iii) its distinct lack of intrinsic sympathomimetic activity (ISA), differentiating it from pindolol [4]. These pharmacological signatures directly impact experimental design and therapeutic expectations, making compound-specific selection essential.

Quantitative Differentiation of (-)-Tertatolol: Head-to-Head Data vs. Propranolol, Nadolol, Pindolol, and Stereoisomers


5-HT1A Receptor Binding Affinity: (-)-Tertatolol vs. Propranolol and Pindolol

(-)-Tertatolol exhibits a Ki of 5.9 nM at rat hippocampal 5-HT1A receptors, which is substantially higher affinity than propranolol (Ki = 188 nM) and comparable to pindolol (Ki ≈ 10-30 nM) [1][2]. In human post-mortem brain, (-)-tertatolol shows a mean Ki of 18.2 nM (CA1) and 23.3 nM (DRN), whereas pindolol displays a slightly lower affinity (CA1: 14.4 nM, DRN: 8.9 nM) [2]. Critically, (-)-tertatolol is a pure antagonist at these sites, whereas pindolol acts as a partial agonist/antagonist, leading to different functional outcomes [3].

Serotonin 5-HT1A Receptor Beta-Blocker Receptor Binding Antagonist

Stereoselective Potency: (-)-Tertatolol vs. (+)-Tertatolol

The pharmacological activity of tertatolol is highly stereospecific. (-)-Tertatolol is approximately 50-fold more potent at inhibiting [3H]8-OH-DPAT binding to 5-HT1A receptors than its (+)-enantiomer (Ki = 18 nM vs. 864 nM, respectively) [1]. Similarly, at beta-adrenoceptors, the (-)-enantiomer of tertatolol is significantly more effective at antagonizing isoprenaline-mediated relaxation of mouse ileum than the (+)-enantiomer [2].

Stereochemistry Enantiomer 5-HT1A Receptor Beta-Adrenoceptor Chiral

Renal Hemodynamics: (-)-Tertatolol vs. Propranolol and Nadolol

In a clinical study, selective intra-arterial infusion of tertatolol (0.25 mg) into the renal artery increased renal blood flow from 426 ± 18 to 509 ± 56 mL/min/1.73 m² (p=0.03), whereas propranolol (2.5 mg) produced no change [1]. In isolated perfused rat kidneys, tertatolol (25-50 µg/kg) increased GFR from ~0.5 to ~0.9-1.0 mL/min/g kidney and perfusate flow from ~30 to ~36-38 mL/min, while propranolol (500 µg/kg) had no effect [2]. A comparison with nadolol showed both drugs preserved renal blood flow, but tertatolol uniquely increased the renal fraction of cardiac output (from 14.8 ± 2.4% to 20.5 ± 1.8%, p<0.01) [3].

Renal Blood Flow Beta-Blocker GFR Vasodilation Hypertension

Clinical Antihypertensive Efficacy: Tertatolol vs. Atenolol

In a large-scale study of 2,338 patients with mild-to-moderate hypertension, tertatolol (5 mg once daily) normalized diastolic blood pressure (≤90 mmHg) in 88.8% of patients after one year, with a mean diastolic BP reduction from 102.8 ± 0.2 to 84.4 ± 0.2 mmHg (p<0.001) [1]. In a comparative trial, tertatolol achieved blood pressure control in 80% of patients versus 70% for atenolol, with fewer adverse events (8 vs. 14 complaints) [2].

Hypertension Clinical Trial Blood Pressure Beta-Blocker Efficacy

Evidence-Backed Application Scenarios for (-)-Tertatolol in Research and Industry


Investigating 5-HT1A Receptor Function in Neurological and Psychiatric Models

(-)-Tertatolol serves as a high-affinity, pure antagonist at both pre- and postsynaptic 5-HT1A receptors (Ki = 5.9 nM in rat, 18.2 nM in human). Unlike pindolol, which acts as a partial agonist, (-)-tertatolol's pure antagonist profile allows for unambiguous interpretation of 5-HT1A-mediated effects in electrophysiological, behavioral, and neurochemical studies [7][8].

Renal Hemodynamics and Hypertension Research Requiring Beta-Blockade Without Renal Compromise

In models where renal function preservation is critical, (-)-tertatolol is the beta-blocker of choice due to its unique ability to increase renal blood flow (19.5% increase in humans) and GFR (2-fold in isolated rat kidney). This contrasts sharply with propranolol, which shows no such effects [7][8].

Chiral Pharmacology and Stereoselective Drug Development Studies

The 48- to 50-fold higher potency of (-)-tertatolol over (+)-tertatolol at 5-HT1A receptors and beta-adrenoceptors makes it an ideal tool for studying stereospecific drug-receptor interactions and for validating enantiomeric purity in synthetic chemistry workflows [7][8].

Cardiovascular Pharmacology with Emphasis on Beta-Adrenoceptor Subtypes

(-)-Tertatolol demonstrates potent, non-selective beta-1/beta-2 adrenoceptor antagonism with higher potency than propranolol in isolated tissue assays (e.g., canine saphenous vein, guinea-pig trachea). Its lack of ISA differentiates it from pindolol, making it suitable for experiments requiring pure beta-blockade [7][8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Tertatolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.